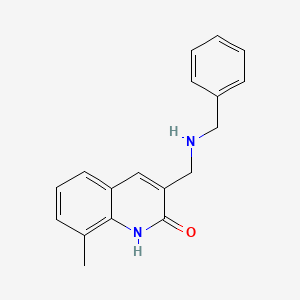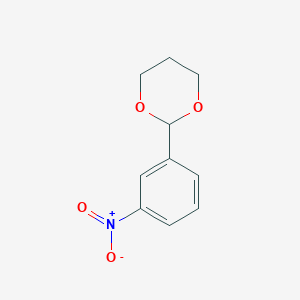
2-(3-Nitrophenyl)-1,3-dioxane
Übersicht
Beschreibung
The compound "2-(3-Nitrophenyl)-1,3-dioxane" is a chemical species that belongs to the class of organic compounds known as 1,3-dioxanes. These compounds are characterized by a six-membered cyclic ether with two oxygen atoms at positions 1 and 3 of the ring. The presence of the nitrophenyl group at the 2-position indicates that this compound is a derivative of 1,3-dioxane with a nitro-substituted phenyl ring attached to it.
Synthesis Analysis
The synthesis of 1,3-dioxane derivatives often involves the reaction of 2-nitro-1,3-propanediol derivatives with various reagents. For instance, the reaction with polyphosphoric acid (PPA) at elevated temperatures can yield 1,3-dioxane derivatives, as demonstrated in the synthesis of 5-nitro-1,3-dioxanes . Additionally, the synthesis of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane involves single-crystal X-ray diffraction, indicating a precise method for determining the structure of such compounds .
Molecular Structure Analysis
The molecular structure of 1,3-dioxane derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the X-ray crystal structure of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a related compound, reveals a nearly planar heterocyclic ring, which suggests that similar planarity might be observed in the 1,3-dioxane ring of the compound . Furthermore, the use of 2D-NMR (NOESY) has been employed to determine the configurations of diastereoselective 1,3-dioxane derivatives .
Chemical Reactions Analysis
The 1,3-dioxane derivatives can undergo various chemical reactions. For instance, the reaction of 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate followed by reaction with maleic anhydride and subsequent cyclization yields new benzoate derivatives . This indicates that the 1,3-dioxane ring can participate in multi-step synthetic pathways to produce complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxane derivatives can be inferred from their molecular structure and the substituents present. The presence of a nitro group, for example, can influence the electron distribution and reactivity of the compound. The vibrational properties of such compounds can be studied using FT-IR and Raman spectroscopy, as has been done for 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, which is structurally related to the 1,3-dioxane derivatives . The NMR spectra of 2-acyl-substituted cyclohexane-1,3-diones provide insights into the equilibrium between different tautomers, which could be relevant for understanding the behavior of 2-(3-Nitrophenyl)-1,3-dioxane in solution .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
- A related compound, 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxane, was synthesized, and its crystal structure was characterized using single-crystal X-ray diffraction (Ye, Sun, & Fu, 2013).
- The six-membered 1,3-dioxane ring, in a compound similar to 2-(3-Nitrophenyl)-1,3-dioxane, demonstrates a chair conformation minimizing steric hindrance (Chen, Ren, Li, & Du, 2009).
Chemical Analysis and Properties
- Nitro-substituted 1,3-dioxanes were analyzed for their configurations using NMR spectroscopy, highlighting their potential biological activity (Sohár, Mikite, Pelczer, Kovács, & Kis-Tamás, 1984).
- A study on 2-aryl-5-nitro-1,3-dioxanes revealed their conformational preferences, important for understanding their chemical behavior (Arbuzov, Klimovitskii, Yuldasheva, & Remizov, 1975).
Applications in Synthesis
- 2-(2-Nitrophenyl)-1,3-propanediol, a similar compound, was used as a precursor for synthesizing tryptophan and other indole derivatives (Tanaka, Yasuo, & Torii, 1989).
- Research has been conducted on synthesizing new derivatives of 2-[3(4)-nitrophenyl]-1,3-dioxane for potential applications in organic chemistry (Kolyamshin et al., 2021).
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZDEWTWLOZYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351346 | |
| Record name | 2-(3-nitrophenyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1,3-dioxane | |
CAS RN |
5663-26-3 | |
| Record name | 2-(3-nitrophenyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)


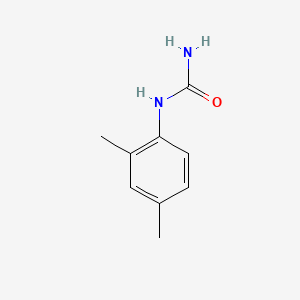
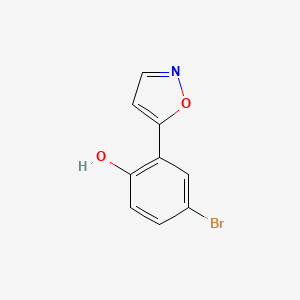


![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)
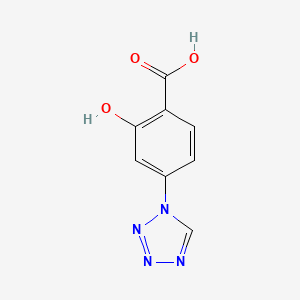


![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)
